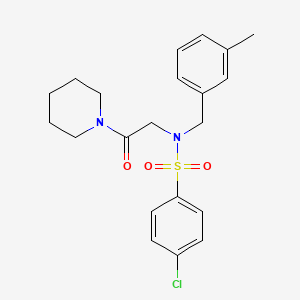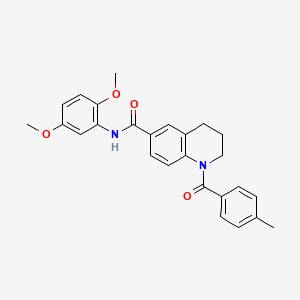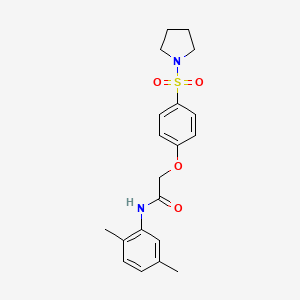
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and therapy of neuroinflammatory diseases. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in microglia and astrocytes in the central nervous system (CNS).
Mecanismo De Acción
TSPO is a mitochondrial protein that is involved in various cellular processes, such as cholesterol transport, apoptosis, and inflammation. In the CNS, TSPO is upregulated in activated microglia and astrocytes in response to injury or disease. N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to TSPO with high affinity and selectivity, allowing for the visualization and quantification of TSPO expression in vivo.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the viability or function of microglia or astrocytes, and does not induce any significant changes in the levels of pro-inflammatory cytokines or chemokines. However, it should be noted that the long-term effects of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on the CNS are still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its minimal toxicity and side effects, and its ability to cross the blood-brain barrier and bind to TSPO in vivo. However, it also has some limitations, such as its relatively low signal-to-noise ratio in PET imaging, its potential off-target effects on other mitochondrial proteins, and its limited availability and high cost.
Direcciones Futuras
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including:
1. Optimization of the synthesis method and purification process to improve the yield and purity of the final product.
2. Development of new TSPO ligands with higher affinity and selectivity for imaging and therapy of neuroinflammatory diseases.
3. Investigation of the long-term effects of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on the CNS and its potential use in chronic neuroinflammatory diseases.
4. Development of new imaging modalities and techniques for the visualization and quantification of TSPO in vivo.
5. Investigation of the role of TSPO in neuroinflammation and its potential as a therapeutic target for neuroinflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, starting from 2,5-dimethylphenylamine and 4-(pyrrolidin-1-ylsulfonyl)phenol. The final step involves the reaction of the intermediate with chloroacetyl chloride to yield the target compound. The purity and yield of the final product can be optimized by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential use in positron emission tomography (PET) imaging of neuroinflammation in vivo. It has been shown to selectively bind to TSPO in activated microglia and astrocytes, which are key players in the immune response in the CNS. PET imaging with N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used to visualize the distribution and density of TSPO in various neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and stroke.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-6-16(2)19(13-15)21-20(23)14-26-17-7-9-18(10-8-17)27(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPSCNVGXAXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)

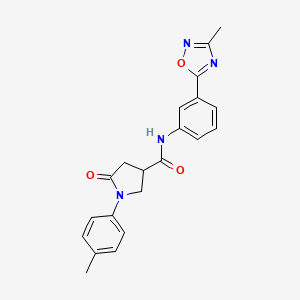
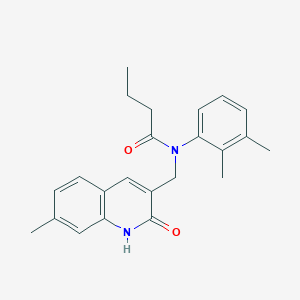
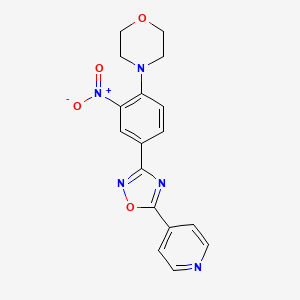
![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)
